Cas no 200188-07-4 (fmoc-d-arg(pmc)-opfp)

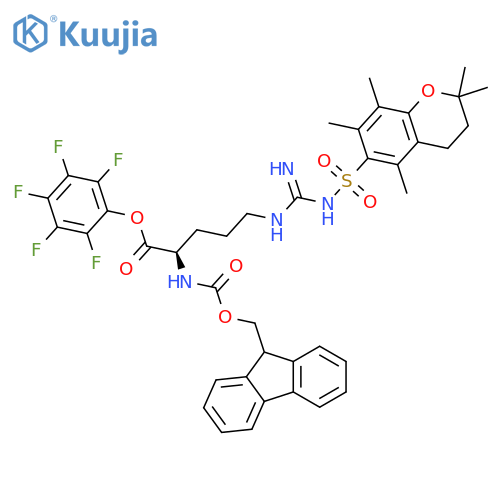

fmoc-d-arg(pmc)-opfp structure

商品名:fmoc-d-arg(pmc)-opfp

fmoc-d-arg(pmc)-opfp 化学的及び物理的性質

名前と識別子

-

- fmoc-d-arg(pmc)-opfp

- FMOC-D-ARGININE(PMC)-OPFP

- FMOC-N-ω-(2,2,5,7,8-PENTAMETHYLCHROMAN-6-SULFONYL)-D-ARGININE PENTAFLUOROPHENYL ESTER

- 200188-07-4

- (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

-

- インチ: InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1

- InChIKey: WMUBZSPLEATQKR-GDLZYMKVSA-N

- ほほえんだ: CC1=C2C(CCC(C)(O2)C)=C(C(S(=O)(NC(NCCC[C@@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(OC6=C(F)C(F)=C(F)C(F)=C6F)=O)=N)=O)=C1C)C

計算された属性

- せいみつぶんしりょう: 828.26200

- どういたいしつりょう: 828.26161164g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 11

- 重原子数: 58

- 回転可能化学結合数: 16

- 複雑さ: 1550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.8

- トポロジー分子極性表面積: 167Ų

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (1.1E-5 g/L) (25 ºC),

- PSA: 164.29000

- LogP: 9.85990

fmoc-d-arg(pmc)-opfp 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-286523A-5g |

Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |

200188-07-4 | 5g |

¥9228.00 | 2023-09-05 | ||

| TRC | F255630-1000mg |

Fmoc-D-Arg(Pmc)-OPfp |

200188-07-4 | 1g |

$ 920.00 | 2022-06-05 | ||

| TRC | F255630-500mg |

Fmoc-D-Arg(Pmc)-OPfp |

200188-07-4 | 500mg |

$ 555.00 | 2022-06-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286523-1 g |

Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |

200188-07-4 | 1g |

¥2,324.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286523-1g |

Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |

200188-07-4 | 1g |

¥2324.00 | 2023-09-05 | ||

| TRC | F255630-2000mg |

Fmoc-D-Arg(Pmc)-OPfp |

200188-07-4 | 2g |

$ 1465.00 | 2022-06-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286523A-5 g |

Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |

200188-07-4 | 5g |

¥9,228.00 | 2023-07-11 |

fmoc-d-arg(pmc)-opfp 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

200188-07-4 (fmoc-d-arg(pmc)-opfp) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量